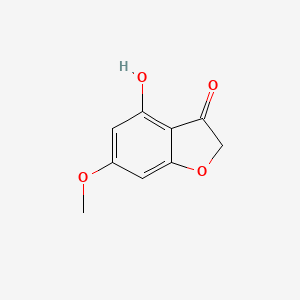

4-Hydroxy-6-methoxybenzofuran-3(2H)-one

Description

Overview of Benzofuran-3(2H)-one Scaffolds in Medicinal Chemistry

The benzofuran-3(2H)-one framework, a key heterocyclic scaffold, is of considerable interest in medicinal and natural products chemistry. researchgate.netnih.gov This structural motif is a core component of numerous biologically active natural and synthetic compounds. nih.govresearchgate.net Benzofuran (B130515) derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, antimicrobial, antioxidant, and antidepressant properties. medcraveonline.comresearchgate.nettaylorandfrancis.com The fusion of a benzene (B151609) ring with a furanone ring forms the bicyclic benzofuranone structure. medcraveonline.comijpsr.com

These scaffolds are recognized for their therapeutic potential against a variety of diseases such as cancer, diabetes, HIV, tuberculosis, and Alzheimer's disease. nih.gov For instance, certain keto benzofuran derivatives, like amiodarone (B1667116), are utilized in treating cardiovascular disorders. medcraveonline.com The versatility of the benzofuran-3(2H)-one core allows for the synthesis of a diverse range of derivatives, making it an attractive target for drug discovery and development. researchgate.netijpsr.com It serves as a crucial intermediate in the synthesis of more complex molecules, including chiral benzofuranones. cymitquimica.com

Significance of 4-Hydroxy-6-methoxybenzofuran-3(2H)-one within Aurone (B1235358) and Benzofuran Chemistry

Within the broader class of benzofurans, this compound holds particular significance as a key precursor in the synthesis of aurones. acs.orggoogle.com Aurones, or (Z)-2-benzylidenebenzofuran-3(2H)-ones, are a subclass of flavonoids that contribute to the yellow pigmentation of certain flowers. mdpi.comnih.gov Structurally, they consist of a benzofuranone ring linked to a phenyl group via an exocyclic double bond. nih.gov

For many years, aurones were overlooked compared to other flavonoids, but recent studies have highlighted their unique biological properties and potential as lead compounds in drug discovery. mdpi.com They have demonstrated a wide array of pharmacological effects, including antitumor, anti-inflammatory, antioxidant, and antibacterial activities. researchgate.net

The synthesis of many aurone derivatives is achieved through an aldol condensation reaction between a substituted benzofuran-3(2H)-one and a benzaldehyde derivative. acs.orgnih.gov Specifically, this compound provides the foundational A-ring structure for a variety of synthetic aurones. The substitution pattern on this precursor is crucial as it influences the chemical and biological properties of the resulting aurone derivatives. A Chinese patent describes the use of phloroglucinol (B13840) as a starting material to synthesize 4,6-dihydroxy-3(2H)-benzofuranone derivatives, which are then used to create aurones with potential antitumor, antibacterial, cardiovascular, antioxidant, and anti-diabetic activities. google.com

Scope and Research Trajectories

Current and future research involving this compound is primarily focused on its use as a building block for novel therapeutic agents. The research trajectories are centered on the design, synthesis, and biological evaluation of its derivatives, particularly aurones and other related benzofuran structures.

One major research avenue is the development of potent and selective enzyme inhibitors. For example, novel series of 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives have been designed and synthesized as inhibitors of MAP kinase-interacting kinases (Mnks). nih.gov Certain compounds from this series have shown significant Mnk2 inhibitory activity and antiproliferative effects against human leukemia and colon cancer cell lines. nih.gov

Another significant area of investigation is the exploration of the antimicrobial properties of derivatives. Research has shown that tethering the 6-hydroxy-4,7-dimethoxybenzofuran moiety to other heterocyclic systems, such as fused pyridines, can result in compounds with noteworthy antimicrobial efficiency against various microbial strains. nih.gov The benzofuran scaffold itself is a key contributor to this activity. nih.gov Furthermore, the development of aurones with antibacterial and anti-inflammatory properties is an active field of study. ijper.orgresearchgate.net

The synthesis of novel analogs and the exploration of their potential in treating a range of diseases, including cancer and cardiovascular conditions, continue to be a priority. google.com The unique benzofuran scaffold demonstrates significant potential for further exploration to develop potent therapeutic inhibitors with improved efficacy. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-6-methoxy-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-12-5-2-6(10)9-7(11)4-13-8(9)3-5/h2-3,10H,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJWUTAJGAYLDEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=O)COC2=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Hydroxy 6 Methoxybenzofuran 3 2h One and Its Analogues

Strategies for Benzofuran-3(2H)-one Core Synthesis

The formation of the benzofuran-3(2H)-one core, also known as a coumaranone, is a critical step in the synthesis of the target molecule. Various strategies have been developed to construct this heterocyclic system, primarily involving condensation and cyclization reactions.

Condensation reactions of pre-formed benzofuran-3(2H)-ones with aromatic aldehydes are a common method to introduce substitution at the 2-position, leading to the formation of aurones (2-benzylidenebenzofuran-3(2H)-ones). These reactions are typically catalyzed by acids or bases. While not a direct synthesis of the benzofuranone core itself, this method is crucial for creating a diverse range of analogues. The reaction involves the nucleophilic attack of the enolate of the benzofuranone onto the carbonyl carbon of the aldehyde, followed by dehydration.

A notable example involves the solventless condensation of benzofuran-3(2H)-one with α,β-dicarbonyl compounds under microwave irradiation using clay as a catalyst, which yields novel acylaurones. This method highlights a greener approach to aurone (B1235358) synthesis.

| Reactants | Catalyst | Conditions | Product | Yield |

| Benzofuran-3(2H)-one, Benzil | Clay (K10, KSF, or Maghnia) | Microwave Irradiation | (E)-2-benzoyl-2-phenylbenzofuran-3(2H)-one | ~80% |

This table showcases a specific example of a condensation reaction leading to a substituted benzofuranone derivative.

The direct formation of the benzofuranone ring often involves intramolecular cyclization of a suitably substituted benzene (B151609) derivative. A classic and effective approach is the alkali-catalyzed cyclization of a 2-hydroxy-α-haloacetophenone. This intramolecular Williamson ether synthesis proceeds via the formation of a phenoxide which then displaces the halide to form the five-membered heterocyclic ring.

A patent describes the synthesis of 4,6-dihydroxy-3(2H)-benzofuranone starting from phloroglucinol (B13840). google.com The process involves a Friedel-Crafts acylation with chloroacetyl chloride to form an intermediate α-chloroacetophenone, which then undergoes an alkali-catalyzed cyclization to yield the desired benzofuranone. google.com

Another powerful cyclization strategy involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups. This method allows for the regioselective preparation of benzofuranones with various substitution patterns. The reaction proceeds through a cascade of a Diels-Alder cycloaddition, elimination of nitrous acid, and a final retro-cycloaddition to form a phenol (B47542) intermediate which then cyclizes. oregonstate.edu

| Starting Materials | Key Reactions | Product |

| Phloroglucinol, Chloroacetyl Chloride | Friedel-Crafts Acylation, Alkali-catalyzed Cyclization | 4,6-dihydroxy-3(2H)-benzofuranone |

| 3-Hydroxy-2-pyrones, Nitroalkenes with ester groups | Diels-Alder Cycloaddition, Elimination, Retro-cycloaddition, Cyclization | Substituted Benzofuranones |

This table outlines two distinct cyclization strategies for the synthesis of the benzofuranone core.

Modern synthetic methods have increasingly employed transition metal catalysis for the construction of heterocyclic rings. Palladium-catalyzed reactions offer mild conditions and high efficiency for the synthesis of benzofuranones. One such approach involves the palladium-catalyzed C-H activation of phenylacetic acids followed by an intramolecular C-O bond formation. This method provides a direct route to the benzofuranone scaffold. Enantioselective versions of this reaction have also been developed, utilizing a Pd(II)/Pd(IV) redox cycle.

Another palladium-catalyzed method involves the hydroesterification of alkenylphenols using phenyl formate (B1220265) as a carbon monoxide surrogate. This reaction can produce various lactones, including benzofuranones, with high yields and regioselectivities.

Regioselective Synthesis of Substituted Benzofuran-3(2H)-ones

Achieving the specific 4-hydroxy and 6-methoxy substitution pattern on the benzofuran-3(2H)-one core requires careful control of regioselectivity during the synthesis.

The synthesis of 4-hydroxy-6-methoxybenzofuran-3(2H)-one often starts with a precursor that already contains the desired oxygenation pattern on the benzene ring. As mentioned previously, the use of phloroglucinol (1,3,5-trihydroxybenzene) as a starting material is a key strategy. google.com A Friedel-Crafts acylation of phloroglucinol with chloroacetyl chloride, catalyzed by aluminum chloride, can lead to the formation of 2-chloro-1-(2,4,6-trihydroxyphenyl)ethan-1-one. google.com Subsequent alkali-catalyzed cyclization of this intermediate would yield 4,6-dihydroxy-3(2H)-benzofuranone. google.com The methoxy (B1213986) group can then be introduced through selective methylation.

Alternatively, starting with 3,5-dimethoxyphenol, a similar sequence of acylation and cyclization can be envisioned to produce 4,6-dimethoxybenzofuran-3(2H)-one, which can then be selectively demethylated.

| Precursor | Key Reaction Steps | Intermediate/Product |

| Phloroglucinol | Friedel-Crafts acylation with chloroacetyl chloride, followed by alkali-catalyzed cyclization. | 4,6-dihydroxy-3(2H)-benzofuranone |

| 3,5-Dimethoxyphenol | Acylation and cyclization. | 4,6-dimethoxybenzofuran-3(2H)-one |

This table illustrates the use of specific precursors to achieve the desired substitution pattern.

When a synthesis yields a polymethoxylated benzofuranone, selective demethylation is a crucial step to unveil the desired hydroxyl groups. The choice of demethylating agent is critical to control which methoxy group is cleaved. Boron tribromide (BBr₃) is a powerful and commonly used reagent for the cleavage of aryl methyl ethers. The selectivity of demethylation often depends on the electronic and steric environment of the methoxy groups.

For instance, in the synthesis of aurone analogues, the deprotection of a methoxylated aurone using BBr₃ in dichloromethane (B109758) has been reported. nih.gov This technique can be applied to the synthesis of this compound from a 4,6-dimethoxy precursor. The 4-methoxy group is generally more susceptible to cleavage by Lewis acids like BBr₃ due to the potential for chelation with the adjacent carbonyl group, which can direct the reagent to this position.

| Substrate | Reagent | Conditions | Product |

| 4,6-Dimethoxybenzofuran-3(2H)-one (hypothetical) | Boron tribromide (BBr₃) | Dichloromethane | This compound |

| Methoxylated Aurone | Boron tribromide (BBr₃) | Dichloromethane | Hydroxylated Aurone |

This table provides examples of selective demethylation in the context of benzofuranone and aurone synthesis.

Multi-Component and Greener Synthetic Protocols

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants, are highly desirable for their inherent efficiency. When coupled with green chemistry principles, such as the use of non-toxic solvents like water or the elimination of solvents altogether, these protocols offer powerful tools for the synthesis of complex molecules like this compound.

Solvent-Free and Aqueous Reaction Conditions

The pursuit of more environmentally benign synthetic methods has led to the exploration of solvent-free and aqueous reaction conditions for the preparation of benzofuranone scaffolds. These approaches not only reduce the environmental impact associated with volatile organic compounds but can also offer unique reactivity and selectivity.

Solvent-Free Synthesis under Microwave Irradiation:

A notable green approach involves the solventless condensation of benzofuran-3(2H)-ones with various electrophiles under microwave irradiation, often facilitated by solid catalysts such as clays. While a direct multi-component synthesis of this compound under these conditions is not extensively detailed, the preparation of its close analogue, 6-methoxybenzofuran-3(2H)-one, is mentioned as a starting material in such reactions, suggesting its accessibility through established methods that can be adapted to greener principles. mdpi.com

For instance, a general method for the synthesis of benzofuran-3(2H)-ones involves the microwave-assisted intramolecular cyclization of substituted phenoxyacetic acid derivatives. This technique significantly reduces reaction times compared to conventional heating. nih.govresearchgate.net The process typically involves the preparation of a suitable precursor, such as a methyl 2-(substituted-phenoxy)acetate, which is then subjected to microwave irradiation to induce cyclization. The optimization of such a process for the synthesis of this compound would involve selecting the appropriate starting phenol and haloacetate, followed by a microwave-assisted cyclization, potentially under solvent-free or minimal solvent conditions.

A study on the solventless synthesis of aurones, which are derivatives of benzofuranones, demonstrates the feasibility of solid-phase reactions. In this method, 6-hydroxybenzofuran-3(2H)-one is ground with an aldehyde and a solid base catalyst, such as activated barium hydroxide, to afford the product in high yield without any solvent. tandfonline.com This highlights the potential for solid-state reactions in the synthesis and derivatization of the target benzofuranone core.

The following table summarizes representative conditions for microwave-assisted synthesis of benzofuran-3(2H)-one analogues, which could be adapted for the target compound.

| Starting Material | Catalyst/Base | Solvent | Power (W) | Time (min) | Yield (%) | Reference |

| Substituted Benzoates | K₂CO₃ | DMF/CH₃OH | Not Specified | 20 | 0-23 | researchgate.net |

| 2-Iodophenols, Alkynes, Aryl Iodides | Pd/Cu | Not Specified | Not Specified | Not Specified | Good to Excellent | nih.gov |

| 2-acetyl-benzodifuran, Aldehydes | Not Specified | Solvent-free | Not Specified | Not Specified | Not Specified | mobt3ath.com |

Aqueous Reaction Conditions:

The use of water as a solvent in organic synthesis is a cornerstone of green chemistry. While specific examples of multi-component reactions in water for the direct synthesis of this compound are not prominently reported, the general principles of "on-water" synthesis suggest its potential applicability. Reactions performed in aqueous suspensions can benefit from hydrophobic effects, leading to enhanced reaction rates and selectivities.

Research into the synthesis of various heterocyclic compounds has demonstrated the utility of aqueous media, often in the presence of surfactants or phase-transfer catalysts, to facilitate the reaction of water-insoluble organic substrates. The development of a multi-component protocol for this compound in water would likely involve the condensation of a substituted hydroquinone, a suitable three-carbon building block, and a source of the carbonyl group, under conditions that promote their interaction in the aqueous phase.

While detailed research findings for the direct aqueous synthesis of the target compound are limited, the broader context of green chemistry and the successful application of aqueous and solvent-free methods for related heterocyclic systems provide a strong foundation for the future development of such protocols. nih.gov

Chemical Derivatization and Analogue Synthesis of 4 Hydroxy 6 Methoxybenzofuran 3 2h One

Synthesis of 2-Benzylidenebenzofuran-3(2H)-one (Aurone) Derivatives

Aurones, or 2-benzylidenebenzofuran-3(2H)-ones, are a significant class of derivatives synthesized from benzofuranone precursors. nih.gov They are structural isomers of flavones and are known for their characteristic yellow color. nih.gov The primary synthetic route to these compounds is the Claisen-Schmidt or Aldol-type condensation of a benzofuran-3(2H)-one with a substituted benzaldehyde. researchgate.netbioorganica.com.ua This reaction is typically catalyzed by an acid or a base and allows for the introduction of a wide variety of substituents on the benzylidene moiety (the B-ring), thereby enabling the systematic exploration of structure-activity relationships. bioorganica.com.uarsc.org

The general synthesis involves reacting the benzofuranone core with an appropriate aromatic aldehyde in the presence of a catalyst, such as hydrochloric acid in an alcoholic solvent or a base like sodium acetate. bioorganica.com.uanih.gov This versatility has led to the creation of extensive libraries of aurone (B1235358) derivatives, including those with halogen, methoxy (B1213986), and hydroxy substituents.

The introduction of halogen atoms onto the aurone scaffold is a common strategy to modulate the electronic and lipophilic properties of the molecule. A range of halogenated aurone derivatives has been synthesized by condensing benzofuran-3(2H)-ones with various halogen-substituted benzaldehydes. rsc.orgnih.gov For instance, the synthesis of compounds like 6-chloro-2-(4-chlorobenzylidene)-4-nitrobenzofuran-3(2H)-one has been achieved, demonstrating the feasibility of incorporating multiple halogen and other electron-withdrawing groups. nih.gov

Another study describes the synthesis of 2-(3-Bromo-4-hydroxy-5-methoxy-benzylidene)-5,7-dichloro-benzofuran-3-one, which was identified as a potent inhibitor of human protein kinase CK2. medchem.org.ua The synthesis of these compounds often follows the standard acid- or base-catalyzed condensation protocols, providing good yields of the target molecules. bioorganica.com.ua

Table 1: Examples of Synthesized Halogenated Aurone Derivatives

| Compound Name | Starting Benzofuranone | Starting Aldehyde | Key Substituents | Reference |

| 6-Chloro-2-(4-chlorobenzylidene)-4-nitrobenzofuran-3(2H)-one | 6-Chloro-4-nitrobenzofuran-3(2H)-one | 4-Chlorobenzaldehyde | 4-NO₂, 6-Cl (A-ring); 4'-Cl (B-ring) | nih.gov |

| 4,6-Dibromo-2-(furan-2-ylmethylene)benzofuran-3(2H)-one | 4,6-Dibromobenzofuran-3(2H)-one | Furan-2-carbaldehyde | 4,6-diBr (A-ring); Furan ring | nih.gov |

| 2-(3-Bromo-4-hydroxy-5-methoxy-benzylidene)-5,7-dichloro-benzofuran-3-one | 5,7-Dichlorobenzofuran-3(2H)-one | 3-Bromo-4-hydroxy-5-methoxybenzaldehyde | 5,7-diCl (A-ring); 3'-Br, 4'-OH, 5'-OMe (B-ring) | medchem.org.ua |

Note: The table provides illustrative examples of derivatization strategies.

The presence and position of methoxy and hydroxy groups on the aurone skeleton significantly influence its properties. Numerous studies have focused on synthesizing aurones with these specific substitutions to mimic naturally occurring flavonoids and explore their biological potential. nih.gov The synthesis of (Z)-2-(2-Hydroxy-4-methoxybenzylidene)-1-benzofuran-3(2H)-one, for example, was achieved through the Aldol condensation of 3-coumaranone and 2-hydroxy-4-methoxybenzaldehyde (B30951) in an alcoholic solution with potassium hydroxide. nih.gov

Research into tyrosinase inhibitors led to the synthesis of a series of aurones with hydroxyl groups on the A-ring and various substituents on the B-ring. nih.gov It was found that derivatives with two or three hydroxyl groups, particularly at the 4, 6, and 4' positions, showed significant inhibitory activity. The most potent compound identified was the naturally occurring 4,6,4'-trihydroxyaurone. nih.gov These findings underscore the importance of specific hydroxylation patterns, which are readily accessible through the condensation of appropriately substituted benzofuranones and benzaldehydes.

Table 2: Examples of Methoxy and Hydroxy Substituted Aurones

| Compound Name | Starting Benzofuranone | Starting Aldehyde | Key Substituents | Reference |

| (Z)-2-(2-Hydroxy-4-methoxybenzylidene)-1-benzofuran-3(2H)-one | Benzofuran-3(2H)-one | 2-Hydroxy-4-methoxybenzaldehyde | 2'-OH, 4'-OMe (B-ring) | nih.gov |

| 4,6,4'-Trihydroxyaurone | 4,6-Dihydroxybenzofuran-3(2H)-one | 4-Hydroxybenzaldehyde | 4,6-diOH (A-ring); 4'-OH (B-ring) | nih.gov |

| 2-(2-(3-methylbut-2-enyloxy)benzylidene)benzofuran-3(2H)-one | Benzofuran-3(2H)-one | O-prenylated benzaldehyde | 2'-(prenyloxy) (B-ring) | researchgate.net |

Note: The table provides illustrative examples of derivatization strategies.

Heterocycle-Annulated Benzofuranone Derivatives

Annulation, the fusion of an additional ring onto a molecular scaffold, is a powerful strategy for creating complex and structurally diverse molecules. Starting from 4-hydroxy-6-methoxybenzofuran-3(2H)-one and its derivatives, various heterocyclic rings can be appended, leading to novel chemical entities such as spirocycles, pyrazoles, and pyrimidines.

Dispiro compounds, which feature two rings connected by a single common atom, represent a unique three-dimensional chemical space. The synthesis of dispiroheterocycles containing a benzofuranone scaffold has been achieved through multicomponent reactions, notably the 1,3-dipolar cycloaddition. researchgate.netresearchgate.net In this approach, an aurone derivative (acting as the dipolarophile) reacts with an in situ generated azomethine ylide. researchgate.net

For example, a series of novel dispiroheterocycles were synthesized regioselectively via a three-component reaction between (Z)-2-benzylidene-6-methoxybenzofuran-3(2H)-one, an amino acid (like sarcosine), and an isatin (B1672199) derivative. researchgate.netresearchgate.net This reaction yields complex dispiro[benzofuran-pyrrolidine-indoline] structures in excellent yields. researchgate.net Another strategy involves the diastereoselective cycloaddition of para-quinone methides with benzofuranone-derived olefins, affording chroman-spirobenzofuran-2-one scaffolds. nih.gov

The incorporation of nitrogen-containing heterocycles like pyrazole (B372694) and pyrimidine (B1678525) into the benzofuranone structure has been extensively explored. nih.gov These fused or linked systems are of significant interest in medicinal chemistry.

One synthetic route to benzofuro[3,2-c]pyrazole derivatives involves treating 6-methoxybenzofuran-3(2H)-one with lithium hexamethyldisilazide (LiHMDS) followed by reaction with a substituted phenyl isothiocyanate. The resulting thioamide intermediate undergoes condensation with hydrazine (B178648) to form the fused pyrazole ring. researchgate.net

Similarly, pyrimidine-containing benzofuran (B130515) derivatives can be synthesized from benzofuran chalcone (B49325) intermediates. These chalcones, prepared by the condensation of an acetyl-benzofuran with an aldehyde, can then react with urea, thiourea, or guanidine (B92328) hydrochloride to form the corresponding 2-substituted pyrimidine rings. nih.gov These methods provide access to a wide range of benzofuran-heterocycle hybrids. nih.govnih.gov

Structure-Guided Design and Synthesis of Novel Benzofuranone Analogues

Modern drug discovery often relies on structure-guided design, where knowledge of a biological target's three-dimensional structure is used to design and synthesize novel, potent, and selective inhibitors. The benzofuranone scaffold serves as a versatile template for such endeavors. nih.govresearchgate.net

For example, the modification of the C-2 position of a benzofuran derivative was guided by the crystal structure of a Candida N-myristoyltransferase (Nmt) enzyme. nih.gov This structure-based drug design approach led to the discovery of potent antifungal agents. By analyzing the binding interactions between the initial compound and the enzyme's active site, researchers can rationally design new analogues with improved affinity and properties. nih.gov

Similarly, computational studies, including molecular docking and molecular dynamics simulations, are used alongside synthesis to develop new inhibitors. rsc.orgnih.gov In the development of 2-benzylidenebenzofuran-3(2H)-ones as alkaline phosphatase inhibitors, molecular modeling was used to understand the binding interactions of the synthesized compounds with the target enzyme. rsc.orgnih.gov This computational insight, combined with detailed structure-activity relationship (SAR) analysis, allows for the rational design of more potent analogues by identifying which substituents and positions on the benzofuranone scaffold are crucial for activity. rsc.orgnih.gov This iterative process of design, synthesis, and testing is a cornerstone of modern medicinal chemistry for creating novel benzofuranone-based molecules. researchgate.netnih.gov

Molecular Biological Activities and Mechanistic Investigations of 4 Hydroxy 6 Methoxybenzofuran 3 2h One and Its Derivatives

Anticancer Activity Mechanisms

The anticancer properties of benzofuran-based compounds are a key area of research, with studies pointing towards their ability to interfere with fundamental processes of cancer cell proliferation and survival. nih.gov

A range of newly synthesized 2-aminomethylene-3(2H)-benzofuranone derivatives have been evaluated for their cytotoxic effects across various human cancer cell lines. These in vitro studies have demonstrated tumor-specific cytotoxic action, with normal human cells like human gingival fibroblasts (HGF) showing high resistance to these compounds. nih.gov

There is notable variability in drug sensitivity among different cancer cell lines. For instance, in a study involving oral tumor cell lines, HSC-2 cells were found to be the most sensitive, followed by HSG cells, with HSC-3 cells being the most resistant. nih.gov The introduction of certain functional groups to the benzofuranone structure, such as fluorine, has been shown to generally enhance the cytotoxic activity of compounds with morpholine, 1-methylpiperazine, or piperidine (B6355638) structures. Conversely, the attachment of 1-phenylpiperazine (B188723) or 1-(2-pyridyl)piperazine (B128488) tended to reduce cytotoxic activity. nih.gov

Another related compound, 2,4',6-trihydroxy-4-methoxybenzophenone, has shown efficacy in inhibiting cell proliferation in the HT-29 human colon carcinoma cell line, while having minimal impact on normal human liver (WRL-68) and lung fibroblast (MRC-5) cell lines. nih.govresearchgate.net This suggests a degree of selectivity for cancer cells. The viability of HT-29 cells was significantly affected by this compound in a dose- and time-dependent manner. nih.govresearchgate.net

Below is an interactive data table summarizing the cytotoxic activity of selected benzofuranone derivatives against various cancer cell lines.

| Compound Type | Cell Line | Effect | Reference |

| 2-aminomethylene-3(2H)-benzofuranones | HSC-2 (oral squamous) | High sensitivity | nih.gov |

| 2-aminomethylene-3(2H)-benzofuranones | HSG (salivary gland) | Moderate sensitivity | nih.gov |

| 2-aminomethylene-3(2H)-benzofuranones | HSC-3 (oral squamous) | High resistance | nih.gov |

| 2-aminomethylene-3(2H)-benzofuranones | HGF (normal fibroblast) | High resistance | nih.gov |

| 2,4',6-trihydroxy-4-methoxybenzophenone | HT-29 (colon carcinoma) | Inhibition of proliferation | nih.govresearchgate.net |

| 2,4',6-trihydroxy-4-methoxybenzophenone | WRL-68 (normal liver) | Little damage | nih.govresearchgate.net |

| 2,4',6-trihydroxy-4-methoxybenzophenone | MRC-5 (normal lung) | Little damage | nih.govresearchgate.net |

Vascular Endothelial Growth Factor Receptors (VEGFRs) are crucial mediators of angiogenesis, the formation of new blood vessels, which is a vital process for tumor growth and metastasis. nih.govmedchemexpress.com The inhibition of VEGFRs, particularly VEGFR-2, is a key strategy in cancer therapy. nih.govmedchemexpress.comnih.gov Several benzofuran (B130515) derivatives have been identified as inhibitors of VEGFR-2. nih.gov For example, certain 3-methylbenzofuran (B1293835) and 3-(morpholinomethyl)-benzofuran derivatives have demonstrated inhibitory potency against VEGFR-2. nih.gov The combination of VEGFR-2 blockade with other molecularly targeted agents has been shown to enhance anti-tumor effects, not only by inhibiting angiogenesis but also through direct antiproliferative effects on cancer cells. nih.gov

Microtubules, which are dynamic polymers of tubulin, play a critical role in cell division, making them an attractive target for anticancer drugs. nih.govnih.gov Agents that interfere with tubulin polymerization can be classified as microtubule-stabilizing or -destabilizing agents. nih.gov A significant number of tubulin polymerization inhibitors exert their effects by binding to the colchicine (B1669291) binding site on β-tubulin. nih.govnih.govfrontiersin.org

A derivative of the subject compound, 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105), has been identified as a potent inhibitor of tubulin polymerization. nih.gov Structure-activity relationship studies have indicated that the introduction of a hydroxyl group at the C7 position and a substituent at the C2 position of the benzofuran ring can enhance antimitotic activity. nih.gov The hydroxyl group acts as a hydrogen bond donor, contributing to the pharmacophore's interactions. nih.gov The binding of these agents to the colchicine site on tubulin leads to the inhibition of microtubule formation, thereby arresting cell division. nih.govnih.gov

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. mdpi.com Many anticancer agents exert their therapeutic effect by inducing apoptosis in tumor cells. mdpi.com Benzofuranone derivatives have been shown to trigger apoptosis through various mechanisms.

Upon treatment with 2,4',6-trihydroxy-4-methoxybenzophenone, HT-29 colon cancer cells exhibited classic morphological changes associated with apoptosis, including cell shrinkage, membrane blebbing, and DNA fragmentation. nih.govresearchgate.net Mechanistically, this compound was found to upregulate the expression of several key apoptosis-regulating proteins, including PUMA, Bak, Bcl-2, and Mcl-1. nih.govresearchgate.net This suggests that the compound induces apoptosis in HT-29 cells by modulating the activity of these proteins, potentially through the mitochondria-dependent pathway. nih.govnih.gov Furthermore, the most active 2-aminomethylene-3(2H)-benzofuranone compounds have been observed to induce internucleosomal DNA fragmentation in human promyelocytic leukemia HL-60 cells. nih.gov

In addition to their direct cytotoxic effects on cancer cells, certain benzofuran derivatives possess potent vascular disrupting properties, targeting the established tumor vasculature. The derivative 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105) has been highlighted for its significant tumor vascular disrupting capabilities. nih.gov This activity is linked to its function as a tubulin polymerization inhibitor, which can selectively affect activated endothelial cells in the tumor microenvironment. nih.gov The disruption of tumor blood flow leads to necrosis within the tumor core, providing a powerful mechanism for cancer treatment. BNC105 is often administered as its disodium (B8443419) phosphate (B84403) ester prodrug, BNC105P, which is rapidly converted to the active compound in vivo and has demonstrated superior vascular disrupting and tumor growth inhibitory properties compared to the benchmark agent combretastatin (B1194345) A-4 disodium phosphate. nih.gov

Antimicrobial and Antifungal Efficacy

Beyond their anticancer potential, benzofuran-related structures have been investigated for their efficacy against microbial and fungal pathogens. For instance, some 4-hydroxy-2H-1,4-benzoxazin-3(4H)-ones have been synthesized and evaluated for their antimicrobial activities against Staphylococcus aureus, Escherichia coli, and Candida albicans, with some compounds showing notable activity against C. albicans. researchgate.net

Natural methoxyphenol compounds, which share structural motifs with the subject compound, have also been tested against a broad spectrum of foodborne pathogens and food spoilage bacteria. nih.gov In a study of the antifungal activity of 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone against Candida albicans, the compound demonstrated significant efficacy. researchgate.net Furthermore, it exhibited a synergistic fungicidal effect when combined with fluconazole. researchgate.net Mechanistic studies showed that this compound inhibits filamentation and reduces the cell wall thickness of C. albicans. researchgate.net Another related compound, 2-Hydroxy-4-methoxybenzaldehyde (B30951), has been shown to be an effective antifungal agent against Fusarium graminearum, acting by destroying cell membranes and inhibiting mycotoxin biosynthesis. nih.gov

Antibacterial Spectrum and Mechanisms of Action

Derivatives of the benzofuran scaffold have demonstrated a broad spectrum of antibacterial activity. Structure-activity relationship (SAR) studies have highlighted that the presence of a hydroxyl group at the C-6 position of the benzofuran ring is often crucial for antibacterial efficacy. The functional groups at other positions, such as C-3, can influence the selectivity of these compounds against different bacterial strains.

Research has shown that certain 6-hydroxy-benzofuran derivatives exhibit potent activity against a range of both Gram-positive and Gram-negative bacteria. For instance, some of these compounds have shown excellent antibacterial action against Escherichia coli, Staphylococcus aureus, Methicillin-resistant S. aureus (MRSA), Bacillus subtilis, and Pseudomonas aeruginosa. nih.gov Specifically, derivatives with a hydroxyl group at the C-6 position have recorded Minimum Inhibitory Concentration (MIC) values ranging from 0.78 to 12.5 µg/mL against these bacteria. nih.gov

A synthetic aurone (B1235358) derivative, (Z)-6-methoxy-2-(naphthalen-1-ylmethylene) benzofuran-3(2H)-one (AU-23), which shares the 6-methoxybenzofuran-3(2H)-one core, has been shown to selectively inhibit the growth of several bacterial strains. It displayed significant activity against Gram-positive bacteria such as MRSA and methicillin-sensitive Staphylococcus aureus (MSSA), as well as the Gram-negative bacterium Pseudomonas aeruginosa. ijper.org The proposed mechanism of action for some aurone derivatives involves the disruption and alteration of the bacterial membrane.

Table 1: Antibacterial Activity of Selected Benzofuran Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) |

| 6-Hydroxy-benzofuran derivative 1 | Escherichia coli | 0.78 - 12.5 |

| 6-Hydroxy-benzofuran derivative 2 | Staphylococcus aureus | 0.78 - 12.5 |

| 6-Hydroxy-benzofuran derivative 3 | Methicillin-resistant S. aureus (MRSA) | 0.78 - 12.5 |

| 6-Hydroxy-benzofuran derivative 4 | Bacillus subtilis | 0.78 - 12.5 |

| 6-Hydroxy-benzofuran derivative 5 | Pseudomonas aeruginosa | 0.78 - 12.5 |

| (3,4,5-trimethoxyphenyl) methanone (B1245722) derivative | S. aureus | 3.12 - 12.5 |

Data sourced from studies on 6-hydroxy-benzofuran derivatives. nih.gov

Antifungal Activities

The benzofuran scaffold is also a key component in compounds exhibiting antifungal properties. Various derivatives have been synthesized and tested against pathogenic fungi, demonstrating that structural modifications can significantly impact their efficacy.

Studies on derivatives of 2- and 3-benzofurancarboxylic acids have revealed antifungal activity against Cryptococcus neoformans and Aspergillus fumigatus. nih.gov One study highlighted that the antifungal potency of a methyl 7-acetyl-6-hydroxy-3-methyl-2-benzofurancarboxylate derivative was drastically increased upon bromination. nih.gov This suggests that the presence and position of halogen substituents can be critical for antifungal action. While the direct antifungal mechanism of many benzofuran derivatives is still under investigation, some related compounds, like amiodarone (B1667116) which is based on a benzofuran ring system, are known to mobilize intracellular calcium, a process linked to its fungicidal activity. nih.gov

Table 2: Antifungal Activity of Selected Benzofuran Derivatives

| Compound/Derivative | Fungal Strain | Activity Noted |

| Methyl 7-acetyl-5-bromo-6-hydroxy-3-bromomethyl-2-benzofurancarboxylate | Cryptococcus neoformans | Significant Inhibition |

| Methyl 7-acetyl-5-bromo-6-hydroxy-3-bromomethyl-2-benzofurancarboxylate | Aspergillus fumigatus | Significant Inhibition |

| 2-Acylbenzohydroquinone derivatives | Candida spp. | MIC values from 2 to 16 µg/mL |

| 2-Acylbenzohydroquinone derivatives | Filamentous fungi | Active |

Data compiled from studies on various benzofuran and related derivatives. nih.govmdpi.com

Antioxidant Activities and Redox Modulation

Free Radical Scavenging Capabilities (e.g., DPPH Assay)

Benzofuran-3(2H)-one derivatives, particularly those with hydroxyl substitutions, are recognized for their antioxidant potential. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate this activity. The antioxidant capacity is often attributed to the ability of the phenolic hydroxyl groups to donate a hydrogen atom, thereby neutralizing free radicals.

Theoretical studies on benzofuran Schiff base and thiazolidinone derivatives have explored the mechanisms behind their free radical scavenging activity, identifying hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET) as possible pathways. The HAT mechanism is often favored in the gas phase and non-polar solvents, while the SPLET mechanism is more likely in polar environments. scholarena.com The presence of electron-donating groups on the molecule tends to decrease the ionization potential, which can enhance antioxidant activity. scholarena.com

Table 3: DPPH Radical Scavenging Activity of Structurally Related Compounds

| Compound Class/Derivative | IC50 (µg/mL) |

| 4-Hydroxy-chromene-2-one Derivative 1 | < 3.90 |

| 4-Hydroxy-chromene-2-one Derivative 2 | 10.09 |

| Mannich base of Dehydrozingerone (B89773) | 50.23 - 147.64 µM |

| Quercetin (Standard) | 21.74 µM |

Data from studies on structurally related hydroxy-chromenone and dehydrozingerone derivatives. nih.govresearchgate.net

Enzyme Inhibition in Oxidative Stress Pathways (e.g., Xanthine (B1682287) Oxidase)

Xanthine oxidase (XO) is a key enzyme in the purine (B94841) catabolism pathway that produces uric acid and reactive oxygen species, contributing to oxidative stress. Inhibition of XO is a therapeutic strategy for conditions like gout. Flavonoids and related phenolic compounds, including aurones and their precursors, chalcones, have been identified as potent inhibitors of xanthine oxidase.

Structure-activity relationship studies on chalcone (B49325) derivatives have shown that the presence and positioning of hydroxyl and methoxy (B1213986) groups on the aromatic rings are critical for their XO inhibitory activity. nih.gov Some chalcone derivatives have demonstrated potent mixed-type inhibition of XO, with IC50 values in the low micromolar and even nanomolar range. nih.gov Molecular docking studies suggest that these inhibitors can bind to the active site of the enzyme, interacting with key amino acid residues. nih.gov

Table 4: Xanthine Oxidase Inhibitory Activity of Structurally Related Flavonoids

| Compound Class/Derivative | IC50 Value | Inhibition Type |

| Chalcone Derivative 1 | 0.064 µM | Mixed-type |

| Chalcone Derivative 2 | 0.102 µM | Mixed-type |

| Luteolin | Potent Inhibitor | Not specified |

| Apigenin | Potent Inhibitor | Not specified |

| Allopurinol (Standard) | ~2.59 µM | Competitive |

Data from studies on structurally related chalcone and flavonoid compounds. nih.govmdpi.com

Anti-inflammatory Pathways

Modulation of Inflammatory Mediators

Derivatives of benzofuran and aurones have shown significant anti-inflammatory properties. Their mechanism of action often involves the modulation of key inflammatory pathways and the suppression of pro-inflammatory mediators.

A synthetic aurone derivative, (Z)-2-((5-(hydroxymethyl) furan-2-yl) methylene) benzofuran-3(2H)-one, has been reported to suppress the expression of the inflammatory cytokine tumor necrosis factor-alpha (TNF-α) at the transcriptional level in lipopolysaccharide (LPS)-stimulated macrophage cells. ijper.org Another synthetic derivative, AU-23, was found to downregulate the expression of several pro-inflammatory cytokines and mediators, including interleukin-6 (IL-6), interleukin-1β (IL-1β), inducible nitric oxide synthase (iNOS), and TNF-α. ijper.org

The anti-inflammatory effects of these compounds are often linked to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. cnr.it By inhibiting this pathway, these derivatives can prevent the transcription of genes that code for many pro-inflammatory proteins. Furthermore, some benzofuran derivatives have been shown to inhibit the synthesis of prostaglandin (B15479496) E2 (PGE2), a key mediator of inflammation, likely through the inhibition of cyclooxygenase-2 (COX-2) enzyme activity. nih.gov

Antidiabetic Potentials and Enzyme Inhibition

The benzofuranone scaffold, a core structure in many natural and synthetic compounds, has been the subject of extensive research for its potential therapeutic applications, including the management of diabetes mellitus. The inhibitory activity of derivatives against key enzymes involved in glucose metabolism and insulin (B600854) signaling pathways is a primary focus of these investigations.

Alpha-glucosidase is an intestinal enzyme that plays a crucial role in carbohydrate digestion, breaking down complex carbohydrates into absorbable monosaccharides like glucose. The inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing the postprandial increase in blood glucose levels. This mechanism is a validated therapeutic strategy for managing type 2 diabetes.

While direct studies on the alpha-glucosidase inhibitory activity of 4-Hydroxy-6-methoxybenzofuran-3(2H)-one are not extensively detailed in the reviewed literature, research on related benzofuran and aurone (a class of benzofuranone derivatives) scaffolds indicates significant potential for this class of compounds. A series of synthesized benzofuran derivatives have demonstrated significant inhibitory potency, with some compounds showing IC50 values ranging from 6.50 to 722.2 μM. nih.gov Similarly, studies on hydroxylated 2-phenylbenzofurans found that these compounds were highly active against α-glucosidase, with one derivative being 167 times more active than the standard drug, acarbose (B1664774). nih.gov

Furthermore, aurone derivatives bearing phenylureido moieties have shown superior inhibition activities against α-glucosidase, with IC50 values ranging from 9.6 to 339.9 μM, which is significantly more potent than acarbose (IC50 = 750.0 μM). researchgate.netbohrium.com Kinetic studies suggested a competitive mode of inhibition for these aurone analogues. bohrium.com Another study on benzofuran-1,3,4-oxadiazole hybrids also reported potent α-glucosidase inhibition, with IC50 values significantly lower than that of acarbose. researchgate.net These findings collectively suggest that the benzofuranone core, including structures like this compound, is a promising scaffold for the development of novel α-glucosidase inhibitors.

| Compound Class | Reported IC50 Values (vs. α-glucosidase) | Reference Compound | Reference |

|---|---|---|---|

| 2-Acylbenzofurans | 6.50 - 722.2 μM | Acarbose | nih.gov |

| Arylureidoaurones | 9.6 - 339.9 μM | Acarbose (IC50 = 750.0 μM) | researchgate.netbohrium.com |

| Hydroxylated 2-Phenylbenzofurans | One compound 167x more active than acarbose | Acarbose | nih.gov |

| Benzofuran-1,3,4-oxadiazole Hybrids | 40.7 - 173.6 μM | Acarbose (IC50 = 750.0 μM) | researchgate.net |

Protein Tyrosine Phosphatase 1B (PTP1B) is recognized as a key negative regulator of the insulin and leptin signaling pathways. By dephosphorylating the insulin receptor, PTP1B attenuates insulin signaling, and its overexpression or increased activity is linked to insulin resistance. Consequently, the inhibition of PTP1B is considered a prime therapeutic target for the treatment of type 2 diabetes and obesity.

Research into naturally occurring 2-arylbenzofuran analogs isolated from the root bark of Morus alba has demonstrated the potential of the benzofuran scaffold as a source of PTP1B inhibitors. nih.gov A study investigating several of these compounds revealed potent, dose-dependent inhibitory activity against PTP1B. Among the tested compounds, Mulberrofuran D2 exhibited the most potent inhibition, with an IC50 value lower than that of the positive control, ursolic acid. nih.gov The inhibitory activities of these related benzofuran compounds highlight the potential of the core structure for interacting with the PTP1B enzyme. nih.gov

| Compound | PTP1B Inhibitory Activity (IC50, μM) | Reference |

|---|---|---|

| Mulberrofuran D2 (MD2) | 3.11 ± 0.10 | nih.gov |

| Mulberrofuran D (MD) | 11.61 ± 0.19 | nih.gov |

| Morusalfuran B (MB) | 12.00 ± 0.75 | nih.gov |

| Sanggenofuran A (SA) | 31.85 ± 2.98 | nih.gov |

| Mulberrofuran H (MH) | 53.47 ± 12.5 | nih.gov |

| Ursolic Acid (Positive Control) | 7.47 | nih.gov |

Diacylglycerol Acyltransferase (DGAT) is a crucial enzyme in lipid metabolism, catalyzing the final and rate-limiting step of triglyceride synthesis. There are two primary isoforms, DGAT1 and DGAT2. DGAT1 is particularly important in the intestine for the re-esterification of dietary fats. Inhibition of DGAT1 is being explored as a therapeutic strategy for metabolic disorders, including obesity and type 2 diabetes, by reducing fat absorption and potentially improving glucose homeostasis. nih.gov

Currently, there is limited specific information in the scientific literature regarding the direct inhibitory effects of this compound or its close derivatives on DGAT enzymes. Research into DGAT inhibitors has largely focused on other chemical scaffolds. nih.govnih.gov For example, prenylflavonoids isolated from Sophora flavescens have been shown to inhibit DGAT activity, with structure-activity relationship studies indicating that specific side chains and hydroxylation patterns are important for activity. scilit.com While the benzofuranone core is present in many biologically active flavonoids, dedicated studies to evaluate its role in DGAT inhibition are not widely reported.

Death-associated protein kinase-related apoptosis-inducing kinase 2 (DRAK2) is a serine/threonine kinase that plays a significant role in cell death signaling pathways. Inhibition of DRAK2 has been shown to protect pancreatic islet β-cells from apoptosis, making it a promising therapeutic target for the treatment of diabetes. nih.gov

Benzofuran-3(2H)-one derivatives have been identified as a novel class of potent DRAK2 inhibitors. nih.gov A high-throughput screening campaign first identified 2-(3,4-dihydroxybenzylidene)benzofuran-3(2H)-one as a moderate DRAK2 inhibitor with an IC50 value of 3.15 μM. nih.govresearchgate.net Subsequent structure-activity relationship (SAR) studies led to the development of significantly more potent analogs. These studies revealed that the addition of a methoxy group at the 6-position of the benzofuran-3(2H)-one core, a key feature of the title compound, could enhance inhibitory activity. The most potent compounds developed in this series, compounds 40 and 41 , exhibited sub-micromolar potency and were found to protect islet β-cells from apoptosis in a dose-dependent manner. nih.govresearchgate.net

| Compound | Description | DRAK2 Inhibitory Activity (IC50, μM) | Reference |

|---|---|---|---|

| Compound 4 | Initial Hit Compound: (2-(3,4-dihydroxybenzylidene)benzofuran-3(2H)-one) | 3.15 | nih.govresearchgate.net |

| Compound 40 | Optimized Benzofuran-3(2H)-one Derivative | 0.33 | nih.govresearchgate.net |

| Compound 41 | Optimized Benzofuran-3(2H)-one Derivative | 0.25 | nih.govresearchgate.net |

Other Investigated Biological Activities

P-glycoprotein (P-gp) is an ATP-binding cassette (ABC) transporter that functions as an ATP-dependent efflux pump. It plays a significant role in multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic agents out of the cell. P-gp is also expressed in various tissues, where it influences the absorption, distribution, and elimination of many drugs.

A series of 4-hydroxy-6-methoxyaurones, which are structurally related to this compound, have been synthesized and evaluated for their binding affinity to the nucleotide-binding domain of P-gp. nih.govresearchgate.net The study found that these compounds' ability to bind to P-gp was influenced by the nature of substituents on the B-ring and, critically, by the presence of a hydroxyl group at the 4-position. nih.gov The most active compounds identified in the series were 4'-bromo-4-hydroxy-6-methoxyaurone and 4-hydroxy-4'-iodo-6-methoxyaurone, demonstrating high-affinity binding. nih.gov This suggests that the 4-hydroxy-6-methoxy substituted benzofuranone scaffold has a strong potential for interaction with P-gp. nih.govresearchgate.net

Alpha-Amylase and Trypsin Inhibition

While direct studies on the alpha-amylase and trypsin inhibitory activities of this compound are not available in the current literature, research on various other benzofuran derivatives has demonstrated significant potential in modulating the activity of alpha-amylase. The inhibition of this key enzyme in carbohydrate metabolism is a therapeutic strategy for managing type 2 diabetes mellitus.

A number of synthesized benzofuran derivatives have been evaluated for their in vitro alpha-amylase inhibitory potential. For instance, a series of benzofuran carbohydrazide (B1668358) analogs showed promising activity, with some compounds exhibiting IC50 values in the low micromolar range. Similarly, benzofuran-2-yl(phenyl)methanone derivatives have also been identified as potent alpha-amylase inhibitors. The structure-activity relationship studies within these series have provided insights into the chemical features that enhance inhibitory activity.

| Compound Series | Derivative Example | Alpha-Amylase IC50 (µM) |

|---|---|---|

| Benzofuran carbohydrazide analogs | Analog 5 | 1.078 ± 0.19 |

| Benzofuran carbohydrazide analogs | Analog 7 | 1.245 ± 0.25 |

| Benzofuran carbohydrazide analogs | Analog 10 | 1.350 ± 0.24 |

| Benzofuran-2-yl(phenyl)methanones | Compound 1 | 18.04 ± 0.09 |

| Benzofuran-2-yl(phenyl)methanones | Compound 15 | 25.12 ± 0.11 |

This table presents the alpha-amylase inhibitory activities of selected benzofuran derivatives as reported in scientific literature. The data is intended to be illustrative of the potential of this class of compounds.

Information regarding the trypsin inhibitory activity of this compound or its close derivatives is currently not documented in published research.

Oestrogenic and Anti-Platelet Activities

The benzofuran scaffold is a core component of many molecules that interact with the estrogen receptor, playing a role in the management of estrogen receptor-dependent conditions. taylorandfrancis.comnih.gov Research into novel benzofuran derivatives has revealed their potential as anti-estrogen receptor agents, particularly in the context of breast cancer. nih.gov For example, a series of benzofuran derivatives were synthesized and evaluated for their in vitro anticancer activity against MCF-7 human breast cancer cells, which are estrogen receptor-dependent. One derivative, 2-benzoyl-3-methyl-6-[2-(morpholin-4-yl)ethoxy]benzofuran hydrochloride, demonstrated notable activity against these cells with low toxicity to normal cells. nih.gov Furo nih.govbenzofuran derivatives have also been investigated as inhibitors for their potential in treating estrogen receptor-dependent breast cancer.

In the realm of cardiovascular health, certain benzofuranone derivatives have been investigated for their anti-platelet activities. Platelet aggregation is a critical process in thrombosis, and its inhibition is a key therapeutic goal. One study investigated the impact of 3-butyl-6-bromo-1(3H)-isobenzofuranone (Br-NBP) on rat platelet aggregation induced by arachidonic acid. nih.gov The findings indicated that Br-NBP significantly inhibited platelet aggregation both in vitro and ex vivo. nih.gov The 50% inhibitory concentration (IC50) for Br-NBP in washed platelets was determined to be 84 μM. nih.gov The mechanism of action was linked to the arachidonic acid cascade and the cGMP-NO signaling pathway. nih.gov More recently, 2,3-dihydro nih.govnih.govdioxino[2,3-g]benzofuran compounds have been identified as potent PAR4 antagonists with significant antiplatelet aggregation activity. nih.gov Two isomers, in particular, exhibited potent in vitro antiplatelet activity with IC50 values of 26.13 nM and 14.26 nM, respectively. nih.gov

| Compound | Activity | IC50 |

|---|---|---|

| 3-butyl-6-bromo-1(3H)-isobenzofuranone (Br-NBP) | Inhibition of rat platelet aggregation | 84 µM |

| 2,3-dihydro nih.govnih.govdioxino[2,3-g]benzofuran isomer 36 | In vitro antiplatelet activity (PAR4 antagonist) | 26.13 nM |

| 2,3-dihydro nih.govnih.govdioxino[2,3-g]benzofuran isomer 37 | In vitro antiplatelet activity (PAR4 antagonist) | 14.26 nM |

This table summarizes the anti-platelet activities of selected benzofuranone and related derivatives from published studies.

MitoNEET Protein Interactions

MitoNEET is an iron-sulfur protein located on the outer mitochondrial membrane and has emerged as a potential drug target for various metabolic diseases. nih.govnsf.govosti.gov While direct interaction studies between this compound and mitoNEET have not been reported, research has shown that certain benzofuran derivatives, specifically benzofuran aurones, can bind to this protein with high affinity. nih.gov

A screening study to identify small molecules that bind to mitoNEET revealed that specific benzofuran aurones can interact with the protein. nih.gov For instance, one such derivative was found to bind to mitoNEET with a Ki of 6 nM, while another showed a Ki of 52 nM. nih.gov This indicates that the aurone structure within the benzofuran class has specific requirements for optimal binding to mitoNEET. nih.gov The same study also identified other polyphenolic compounds, such as curcumin (B1669340) and kaempferol, as binding partners for mitoNEET, with Ki values of 101 nM and 132 nM, respectively. nih.gov The initial discovery of mitoNEET as a target was through its interaction with the thiazolidinedione class of anti-diabetic drugs, such as pioglitazone. eiu.edu

| Compound | Compound Class | Binding Affinity (Ki) |

|---|---|---|

| Benzofuran aurone derivative 37 | Benzofuran | 6 nM |

| Benzofuran aurone derivative 36 | Benzofuran | 52 nM |

| Curcumin | Polyphenol | 101 nM |

| Kaempferol | Flavonoid | 132 nM |

This table presents the binding affinities of selected compounds to the mitoNEET protein, highlighting the interaction of benzofuran derivatives.

Advanced Analytical and Spectroscopic Characterization of 4 Hydroxy 6 Methoxybenzofuran 3 2h One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure of a molecule. For 4-Hydroxy-6-methoxybenzofuran-3(2H)-one, ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques would be employed for a comprehensive structural assignment.

¹H NMR spectroscopy provides information on the chemical environment, connectivity, and number of protons in a molecule. For this compound, the spectrum would be expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the furanone ring, the methoxy (B1213986) group protons, and the hydroxyl proton.

The aromatic region would likely display two doublets for the protons at positions 5 and 7 of the benzofuran (B130515) ring system. The methylene protons at position 2 would appear as a singlet, and the methoxy protons at position 6 would also present as a singlet, typically further upfield. The phenolic hydroxyl proton at position 4 may appear as a broad singlet, and its chemical shift could be concentration-dependent.

For a related compound, 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine, the methoxy group protons appear as a singlet at δ 3.88 ppm, and an aromatic proton on the benzofuran ring is observed as a singlet at δ 6.94 ppm semanticscholar.orgnih.gov. This suggests the methoxy group in the title compound would have a similar chemical shift.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ ppm) | Predicted Multiplicity |

|---|---|---|

| H-2 | ~4.6 | Singlet |

| H-5 | ~6.4 | Doublet |

| H-7 | ~6.3 | Doublet |

| 4-OH | Variable | Broad Singlet |

Note: These are predicted values based on general principles and data from analogous structures.

¹³C NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. The spectrum for this compound would be expected to show nine distinct signals corresponding to its nine carbon atoms.

Key expected signals include a downfield signal for the carbonyl carbon (C-3) of the furanone ring, typically in the range of δ 190-200 ppm nih.gov. The carbons of the aromatic ring would appear in the δ 90-170 ppm range, with those attached to oxygen atoms (C-4, C-6, C-7a, C-3a) resonating at lower field. The methoxy carbon would be expected around δ 55-60 ppm, and the methylene carbon (C-2) would be the most upfield signal. In a similar structure, 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine, the methoxy carbon appears at δ 58.0 ppm and the carbonyl carbon is observed at δ 196.2 ppm nih.gov.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ ppm) |

|---|---|

| C-2 | ~70 |

| C-3 | ~195 |

| C-3a | ~110 |

| C-4 | ~165 |

| C-5 | ~95 |

| C-6 | ~168 |

| C-7 | ~93 |

| C-7a | ~155 |

Note: These are predicted values based on general principles and data from analogous structures.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for unambiguous assignment of the proton and carbon signals.

COSY: This experiment would reveal the coupling relationships between adjacent protons, for instance, confirming the ortho-coupling between the H-5 and H-7 protons on the aromatic ring.

HSQC: This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears protons (C-2, C-5, C-7, and the methoxy carbon).

Mass Spectrometry (MS) Applications

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elemental formula of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental composition of a molecule. The molecular formula of this compound is C₉H₈O₄.

The calculated exact mass for the neutral molecule [M] is 180.0423 Da. HRMS analysis, typically using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, would be expected to detect the protonated molecule [M+H]⁺ with a mass of 181.0495 or the deprotonated molecule [M-H]⁻ with a mass of 179.0350. The high accuracy of the mass measurement allows for the confident confirmation of the elemental formula.

Both EI and ESI are common ionization techniques used in mass spectrometry, each providing different types of information.

Electrospray Ionization (ESI): ESI is a soft ionization technique that typically generates protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions with minimal fragmentation. For this compound, ESI-MS would be ideal for confirming the molecular weight. Tandem MS (MS/MS) experiments on the molecular ion could be performed to induce fragmentation and gain structural insights. For example, in a structurally related benzofuran, the mass spectrum recorded a molecular ion peak at m/z 338, confirming its structure semanticscholar.orgnih.gov.

Electron Ionization (EI): EI is a higher-energy, "hard" ionization technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern is a characteristic fingerprint that can help in structural elucidation. For this compound, likely fragmentation pathways could include the loss of a methyl radical (•CH₃) from the methoxy group, loss of carbon monoxide (CO) from the carbonyl group, and retro-Diels-Alder reactions of the heterocyclic ring. Analysis of these fragment ions would provide valuable information about the different structural components of the molecule.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Spectroscopy

Vibrational spectroscopy probes the vibrational energy levels of a molecule. libretexts.org Fourier Transform Infrared (FTIR) spectroscopy is a technique that measures the absorption of infrared radiation by a sample, causing its molecular bonds to vibrate. mdpi.com Since different functional groups absorb IR radiation at characteristic frequencies, an FTIR spectrum provides a molecular fingerprint that is invaluable for identifying the functional groups present in a compound. mdpi.com

The FTIR spectrum of this compound is expected to show several characteristic absorption bands corresponding to its functional groups. The presence of a hydroxyl (-OH) group will result in a broad absorption band in the 3500-3200 cm⁻¹ region. The carbonyl (C=O) group of the furanone ring will produce a strong, sharp absorption band, typically observed around 1700-1780 cm⁻¹ for similar benzofuranone structures. nih.govresearchgate.net Aromatic C=C stretching vibrations will appear in the 1620-1450 cm⁻¹ region. mdpi.com The C-O stretching vibrations from the methoxy group and the furan ether linkage are expected to be observed in the 1300-1000 cm⁻¹ range. mdpi.com Finally, C-H bending vibrations of the aromatic ring will be visible in the fingerprint region below 900 cm⁻¹. mdpi.com

Table 3: Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Phenolic O-H | Stretching | 3500 - 3200 | Broad, Strong |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium |

| Aliphatic C-H (CH₂) | Stretching | 2950 - 2850 | Medium |

| Furanone C=O | Stretching | 1780 - 1700 | Strong, Sharp |

| Aromatic C=C | Stretching | 1620 - 1450 | Medium to Strong |

| Aryl Ether C-O | Stretching | 1270 - 1200 | Strong |

| Furan Ether C-O | Stretching | 1100 - 1050 | Strong |

| Aromatic C-H | Out-of-plane Bending | 900 - 700 | Medium to Strong |

Chromatographic Techniques for Purity and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase.

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of a compound and for its quantitative analysis. researchgate.net For this compound, a reversed-phase HPLC (RP-HPLC) method is most common. nih.gov

In this method, the stationary phase is nonpolar (e.g., a C18-bonded silica (B1680970) column), and the mobile phase is a polar solvent mixture, such as acetonitrile and water or methanol and water. researchgate.netnih.gov The compound is dissolved in a suitable solvent and injected into the system. Elution can be performed in either an isocratic mode (constant mobile phase composition) or a gradient mode (composition changes over time) to achieve optimal separation. isca.me Detection is typically accomplished using a UV-Vis detector, as the benzofuranone structure contains a chromophore that absorbs UV light. The purity of the sample is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. The method can be validated for parameters such as linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). nih.gov

Table 4: Illustrative HPLC Method for Purity Analysis

| Parameter | Description |

| Instrument | Shimadzu 2010HT or equivalent isca.me |

| Column | C18 (e.g., Kromosil, 150 x 4.6 mm, 5 µm) isca.me |

| Mobile Phase | Acetonitrile : Water (gradient or isocratic) nih.gov |

| Flow Rate | 1.0 mL/min |

| Detector | UV at a specific wavelength (e.g., 280 nm) isca.me |

| Column Temp. | Ambient or controlled (e.g., 30°C) |

| Injection Vol. | 10 - 20 µL |

| Quantification | Peak area percentage |

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of chemical reactions, assess compound purity, and determine appropriate solvent systems for column chromatography. libretexts.org

For this compound, the stationary phase is typically a glass or aluminum plate coated with a thin layer of silica gel (e.g., Silica gel 60 F254). umich.eduphytojournal.com A small spot of the sample solution is applied near the bottom of the plate. The plate is then placed in a sealed chamber containing a shallow pool of the mobile phase, a solvent system typically composed of a mixture of a nonpolar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane). The mobile phase ascends the plate via capillary action, separating the components of the sample based on their differential affinity for the stationary and mobile phases. umich.edu

After development, the separated spots are visualized. Since this compound contains a conjugated system, it can be easily visualized under UV light (at 254 nm or 366 nm) as a dark or fluorescent spot. phytojournal.com The position of the spot is characterized by its Retention Factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. libretexts.org

Column chromatography and its faster variant, flash chromatography, are indispensable techniques for the purification of chemical compounds on a preparative scale. phytojournal.com These methods are used to isolate this compound from reaction mixtures or natural product extracts.

In both techniques, a glass column is packed with a stationary phase, most commonly silica gel. protocols.io The crude sample is loaded onto the top of the column. A solvent system (mobile phase), often determined by prior TLC analysis, is then passed through the column. For compounds of intermediate polarity like this compound, a common eluent system is a mixture of petroleum ether (or hexane) and ethyl acetate. rsc.org

The components of the mixture travel down the column at different rates, leading to their separation into bands. These bands are collected as separate fractions as they elute from the column. Flash chromatography is an expedited version where pressure (from an inert gas like nitrogen or a pump) is applied to the top of the column to force the solvent through more quickly, significantly reducing the separation time. protocols.io The purity of the collected fractions is typically assessed by TLC.

Based on a comprehensive search of available scientific literature, detailed computational and theoretical investigation data specifically for the compound This compound is not available.

Therefore, it is not possible to provide the thorough, informative, and scientifically accurate content for the requested sections and subsections as outlined. The strict adherence required to focus solely on "this compound" prevents the inclusion of data from related but structurally different compounds.

Further research or original computational studies would be required to generate the specific data points requested for the following analyses:

Density Functional Theory (DFT) Studies

Geometry Optimization and Molecular Structure Elucidation

Electronic Properties: HOMO-LUMO Analysis and Electrophilicity Index

Prediction of NMR Chemical Shifts

Calculation of Vibrational Frequencies

Mulliken Charge Distribution Analysis

Regioselectivity and Mechanistic Aspects of Reactions

Computational and Theoretical Investigations of 4 Hydroxy 6 Methoxybenzofuran 3 2h One

Molecular Docking Simulations

Molecular docking simulations are powerful computational tools used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, these simulations are instrumental in understanding how a ligand, such as 4-Hydroxy-6-methoxybenzofuran-3(2H)-one, might interact with a biological target at the molecular level. This section explores the computational docking studies involving this compound's structural scaffold to elucidate its potential as a bioactive agent.

Computational studies have explored the interaction of derivatives based on the 6-hydroxybenzofuran-3(2H)-one scaffold with microbial enzymes. One notable study investigated novel 1,3-thiazole derivatives synthesized from this core structure. Molecular docking simulations were performed to identify potential biological targets for these compounds. The findings indicated that the microbial enzyme N-myristoyltransferase (NMT) is a possible target. researchgate.net NMT is a crucial enzyme in various fungi and protozoa, making it an attractive target for antimicrobial drug development. The docking studies suggested that the benzofuranone-based compounds could fit into the active site of NMT, indicating a potential mechanism for their antimicrobial activity. researchgate.net

In a separate line of research, the this compound structure has been used as a precursor for the synthesis of 4-hydroxy-6-methoxyaurones. These aurone (B1235358) derivatives were specifically tested for their binding affinity towards the nucleotide-binding domain of P-glycoprotein (P-gp). nih.gov P-glycoprotein is a well-known ATP-Binding Cassette (ABC) transporter that plays a significant role in multidrug resistance in cancer by pumping chemotherapeutic agents out of cells. The ability of compounds to interact with this transporter is of significant interest in oncology. The studies on the aurone derivatives suggest that the core benzofuranone structure is a viable scaffold for designing molecules that target the cytosolic domain of P-glycoprotein. nih.gov

The prediction of binding affinity, often expressed as a docking score or binding energy (in kcal/mol), is a key outcome of molecular docking simulations. Lower energy scores typically indicate more stable and favorable binding between the ligand and the protein target.

For the derivatives of 6-hydroxybenzofuran-3(2H)-one targeting N-myristoyltransferase, molecular docking studies indicated that the compounds exhibited a more favorable binding affinity for the enzyme's active site than the native ligand. researchgate.net This suggests a strong potential for these compounds to act as inhibitors. The interactions within the active site are critical for molecular recognition and are governed by forces such as hydrogen bonding and hydrophobic interactions. nih.gov

In the investigation of 4-hydroxy-6-methoxyaurones derived from this compound, the binding affinity for P-glycoprotein was found to be influenced by the substituents on the aurone's B-ring and the presence of a hydroxy group at position 4. nih.gov Two derivatives, 4'-bromo-4-hydroxy-6-methoxyaurone and 4-hydroxy-4'-iodo-6-methoxyaurone, were identified as the most active compounds, indicating high-affinity binding to the protein target. nih.gov While specific binding energy values from docking were not detailed in the abstract, the experimental binding affinity results underscore the potential of this chemical class.

The table below summarizes the biological targets and findings from computational and binding studies involving the this compound scaffold and its direct derivatives.

| Compound Scaffold/Derivative | Biological Target | Key Findings | Reference |

|---|---|---|---|

| 6-Hydroxybenzofuran-3(2H)-one based 1,3-thiazoles | N-myristoyltransferase (NMT) | Docking studies identified NMT as a possible target; derivatives showed favorable binding affinity compared to the native ligand. | researchgate.net |

| 4-Hydroxy-6-methoxyaurones (derived from this compound) | P-glycoprotein (P-gp) | Compounds demonstrated high-affinity binding to the cytosolic domain of P-gp, with activity dependent on specific substitutions. | nih.gov |

Structure Activity Relationship Sar Studies on 4 Hydroxy 6 Methoxybenzofuran 3 2h One Analogues

Influence of Substituent Positions and Types on Biological Efficacy

Role of Hydroxyl and Methoxy (B1213986) Groups on the Benzofuran (B130515) Core

The hydroxyl and methoxy groups at the C4 and C6 positions, respectively, are critical determinants of the biological activity of this class of compounds. SAR studies have consistently highlighted their importance in molecular recognition and interaction with biological targets.

The 6-hydroxyl group, in particular, has been identified as essential for the antibacterial activities of certain benzofuran derivatives. Its ability to act as a hydrogen bond donor is crucial for anchoring the molecule within the active site of target enzymes. For instance, in a series of 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives developed as Mnk inhibitors, the 6-hydroxyl group plays a pivotal role in binding to the hinge region of the enzyme's active site.

Impact of Side Chain Modifications on Activity

Modifications to the side chains at various positions of the 4-hydroxy-6-methoxybenzofuran-3(2H)-one core have been extensively explored to fine-tune biological activity. Alterations at the C2, C3, and C7 positions have yielded compounds with a wide spectrum of pharmacological effects.

In the context of Mnk inhibitors, the introduction of various substituents at the C2 position of the 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide scaffold has been a key strategy. The nature of the C2-substituent directly impacts the inhibitory potency against Mnk1 and Mnk2. For example, the introduction of specific aromatic and heterocyclic moieties at this position has led to the discovery of highly potent inhibitors.

Furthermore, modifications at the C3 position have been shown to be important for the antibacterial selectivity of these compounds. The functional groups at this position can influence the spectrum of activity against different bacterial strains.

The following interactive data table summarizes the SAR findings for a series of 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives as Mnk2 inhibitors, highlighting the impact of C2-substituents.

| Compound | C2-Substituent | Mnk2 IC50 (μM) |

|---|---|---|

| 5b | (4-(trifluoromethoxy)phenyl)amino | 1.45 |

| 5i | (3-fluoro-4-morpholinophenyl)amino | 1.16 |

| 5o | (4-(4-methylpiperazin-1-yl)phenyl)amino | 3.55 |

| 8k | 4-(dimethylamino)phenethyl | 0.27 |

Correlation of Computational Data with Experimental Biological Observations